3-(4-BOC-Aminophenyl)-4-chlorobenzoic acid
Overview
Description
3-(4-BOC-Aminophenyl)-4-chlorobenzoic acid is an organic compound that features a tert-butoxycarbonyl (BOC) protected amine group attached to a phenyl ring, which is further connected to a chlorobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-BOC-Aminophenyl)-4-chlorobenzoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (DMAP). This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Chlorobenzoic Acid Moiety: The chlorobenzoic acid moiety can be introduced through a coupling reaction, often using a chlorobenzoic acid derivative and a suitable coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the benzoic acid moiety.
Deprotection Reactions: The BOC protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for BOC deprotection.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.
Deprotected Amines: Removal of the BOC group yields the free amine derivative.
Scientific Research Applications
3-(4-BOC-Aminophenyl)-4-chlorobenzoic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of probes and sensors for biological studies.
Medicine: It is explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: The compound finds use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-BOC-Aminophenyl)-4-chlorobenzoic acid largely depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The BOC group serves as a protective group, ensuring the amine functionality is preserved until it is needed for interaction with the target.
Comparison with Similar Compounds
- 4-(tert-Butoxycarbonylamino)phenylboronic acid
- 4-(tert-Butoxycarbonylamino)benzoic acid
Comparison:
- Structural Differences: While similar compounds may also feature a BOC-protected amine group, the presence of the chlorobenzoic acid moiety in 3-(4-BOC-Aminophenyl)-4-chlorobenzoic acid provides unique reactivity and potential applications.
- Reactivity: The chlorine atom in the benzoic acid moiety allows for additional substitution reactions, making this compound more versatile in synthetic applications.
- Applications: The unique combination of functional groups in this compound makes it particularly valuable in medicinal chemistry for the development of novel therapeutic agents.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential for future applications
Properties
IUPAC Name |
4-chloro-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-18(2,3)24-17(23)20-13-7-4-11(5-8-13)14-10-12(16(21)22)6-9-15(14)19/h4-10H,1-3H3,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKUPZASMXAABV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001127954 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 6-chloro-4′-[[(1,1-dimethylethoxy)carbonyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001127954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261894-35-2 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 6-chloro-4′-[[(1,1-dimethylethoxy)carbonyl]amino]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261894-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 6-chloro-4′-[[(1,1-dimethylethoxy)carbonyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001127954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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